molecular formula C9H12O3S B145912 2,4,6-Trimethylbenzenesulfonic acid CAS No. 3453-83-6

2,4,6-Trimethylbenzenesulfonic acid

Cat. No. B145912
Key on ui cas rn: 3453-83-6
M. Wt: 200.26 g/mol
InChI Key: LXFQSRIDYRFTJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04614819

Procedure details

In 50 ml of anhydrous methylene chloride was suspended 6.94 g of 2-(2-aminothiazol-4-yl)-2-(syn)-methoxyiminothioacetic acid-S-methyl ester, and 4.26 g of boron trifluoride-diethyl ether complex was added with ice-cooling to the resulting suspension to form a solution. Then, 40 ml of an anhydrous methylene chloride solution containing 4.10 g of pivaloyloxymethyl 7-amino-3-[2-(5-methyl-1,2,3,4-tetrazolyl)]methyl-Δ3 -cephem-4-carboxylate was added to the solution, and the resulting mixture was subjected to reaction at room temperature for 7 hours. The reaction mixture obtained was introduced into 50 ml of water, and the organic layer was separated. Then, 50 ml of water was added to the organic layer, and the pH was adjusted to 0.5 with 6N hydrochloric acid. Then, the organic layer was separated, and 50 ml of water was added thereto. The pH was adjusted to 5.0 with sodium hydrogencarbonate. The organic layer was further separated, washed with 50 ml of saturated aqueous sodium chloride solution, and then dried over anhydrous magnesium sulfate. After removing the solvent by distillation under reduced pressure, the residue obtained was dissolved in 80 ml of ethyl acetate. Then, 2.36 g of mesitylenesulfonic acid dihydrate was added to the resulting solution, and stirred for 30 minutes, and the precipitated crystals were collected by filtration to obtain 7.05 g (yield, 88.8%) of mesitylenesulfonic acid salt of pivaloyloxymethyl 7-[2-(2-aminothiazol-4-yl)-2-(syn)-methoxyiminoacetamido]-3-[2-(5-methyl-1,2,3,4-tetrazolyl)]methyl-Δ3 -cephem-4-carboxylate having a melting point of 218°-220° C. (decomp.).
[Compound]
Name
2-(2-aminothiazol-4-yl)-2-(syn)-methoxyiminothioacetic acid-S-methyl ester
Quantity
6.94 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
2.36 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five
[Compound]
Name
pivaloyloxymethyl 7-amino-3-[2-(5-methyl-1,2,3,4-tetrazolyl)]methyl-Δ3 cephem-4-carboxylate
Quantity
4.1 g
Type
reactant
Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O.O.O.[C:4]1([CH3:16])[CH:9]=[C:8]([CH3:10])[CH:7]=[C:6]([CH3:11])[C:5]=1[S:12]([OH:15])(=[O:14])=[O:13]>C(Cl)Cl.C(OCC)(=O)C>[C:4]1([CH3:16])[CH:9]=[C:8]([CH3:10])[CH:7]=[C:6]([CH3:11])[C:5]=1[S:12]([OH:15])(=[O:14])=[O:13] |f:1.2.3|

Inputs

Step One
Name
2-(2-aminothiazol-4-yl)-2-(syn)-methoxyiminothioacetic acid-S-methyl ester
Quantity
6.94 g
Type
reactant
Smiles
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
2.36 g
Type
reactant
Smiles
O.O.C1(=C(C(=CC(=C1)C)C)S(=O)(=O)O)C
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
pivaloyloxymethyl 7-amino-3-[2-(5-methyl-1,2,3,4-tetrazolyl)]methyl-Δ3 cephem-4-carboxylate
Quantity
4.1 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added with ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling to the resulting suspension
CUSTOM
Type
CUSTOM
Details
to form a solution
ADDITION
Type
ADDITION
Details
was added to the solution
CUSTOM
Type
CUSTOM
Details
the resulting mixture was subjected to reaction at room temperature for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture obtained
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
ADDITION
Type
ADDITION
Details
Then, 50 ml of water was added to the organic layer
CUSTOM
Type
CUSTOM
Details
Then, the organic layer was separated
ADDITION
Type
ADDITION
Details
50 ml of water was added
WASH
Type
WASH
Details
washed with 50 ml of saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=C(C(=CC(=C1)C)C)S(=O)(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.05 g
YIELD: PERCENTYIELD 88.8%
YIELD: CALCULATEDPERCENTYIELD 352.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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